Home > Products > Screening Compounds P9007 > Arbaclofen placarbil
Arbaclofen placarbil - 847353-30-4

Arbaclofen placarbil

Catalog Number: EVT-259809
CAS Number: 847353-30-4
Molecular Formula: C19H26ClNO6
Molecular Weight: 399.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arbaclofen Placerbil is a prodrug of Arbaclofen, which is a selective gamma-amino-butyric acid type B receptor agonist and the R-enantiomer of baclofen. It was discovered, and has been patented by XenoPort as a new chemical entity with an improved pharmacokinetic profile compared to baclofen, which allows for sustained release properties. Arbaclofen Placerbil was believed to have therapeutic potential in treating gastroesophogeal reflux disease (GERD) and plasticity; however due to discouraging clinical trial results, the drug was abandoned by XenoPort in 2011 for the treatment of GERD. On May 20th, 2013, XenoPort announced plans to terminate the development of Arbaclofen Placerbil for the treatment of multiple sclerosis.
Source and Classification

Arbaclofen placarbil is classified as a small molecule drug and is recognized under various identifiers, including CAS Registry Number 847353-30-4 and PubChem CID 11281011. It is categorized as an investigational drug with potential applications in treating conditions such as alcohol use disorder and autism spectrum disorder .

Synthesis Analysis

The synthesis of arbaclofen placarbil involves several chemical reactions aimed at enhancing the bioavailability of R-baclofen. The prodrug is prepared by modifying the structure of R-baclofen to allow for improved absorption throughout the gastrointestinal tract. One method involves reacting R-baclofen with chloroformate derivatives to form the acyloxyalkyl carbamate structure characteristic of arbaclofen placarbil .

Technical Details

  • Starting Material: R-baclofen.
  • Reagents: Chloroformate derivatives are commonly used in the synthesis process.
  • Conditions: Reactions are typically conducted under controlled temperature and pressure to ensure optimal yield and purity.
Molecular Structure Analysis

Arbaclofen placarbil has a molecular formula of C19H26ClNO6C_{19}H_{26}ClNO_{6} with a molar mass of approximately 399.87 g/mol. The compound features a unique structure that allows it to be absorbed more effectively compared to its parent compound, baclofen. The specific arrangement of atoms within arbaclofen placarbil contributes to its pharmacological properties .

Structural Data

  • Chemical Formula: C19H26ClNO6C_{19}H_{26}ClNO_{6}
  • Molecular Weight: 399.87 g/mol
  • InChIKey: JXTAALBWJQJLGN-KSSFIOAISA-N
  • 3D Structure: Available through various chemical databases.
Chemical Reactions Analysis

The primary reaction involving arbaclofen placarbil is its hydrolysis, which converts it back into R-baclofen upon administration. This reaction is facilitated by human carboxylesterase enzymes, leading to the release of R-baclofen and other byproducts such as carbon dioxide and isobutyric acid .

Technical Details

  • Hydrolysis Reaction: Arbaclofen placarbil → R-baclofen + CO₂ + Isobutyric Acid
  • Enzymatic Involvement: Human carboxylesterase-2 plays a crucial role in this conversion.
Mechanism of Action

Arbaclofen placarbil acts primarily as an agonist at gamma-aminobutyric acid type B receptors. By binding to these receptors, it enhances GABAergic transmission, which can lead to reduced excitatory neurotransmitter release, particularly glutamate. This mechanism is beneficial in conditions characterized by excessive neuronal excitability, such as spasticity .

Process and Data

  1. Binding: Arbaclofen placarbil binds to GABA B receptors.
  2. Signal Modulation: Activation leads to inhibition of neurotransmitter release.
  3. Clinical Implications: This action is particularly relevant for conditions like multiple sclerosis and spasticity.
Physical and Chemical Properties Analysis

Arbaclofen placarbil exhibits several notable physical and chemical properties that influence its pharmacokinetics:

  • Solubility: Enhanced solubility compared to baclofen due to its modified structure.
  • Absorption Profile: Unlike baclofen, which is primarily absorbed in the upper small intestine, arbaclofen placarbil can be absorbed throughout the gastrointestinal tract, leading to a more consistent plasma concentration over time .
  • Half-Life: The half-life after intravenous administration has been reported at approximately 6 minutes for conversion to R-baclofen .
Applications

Arbaclofen placarbil has been investigated for various therapeutic applications:

  • Gastroesophageal Reflux Disease: Initially explored for this condition but development was halted due to poor clinical outcomes.
  • Spasticity in Multiple Sclerosis: Showed potential efficacy in clinical trials but ultimately faced discontinuation of development.
  • Alcohol Use Disorder: Currently being evaluated as a treatment option.
  • Autism Spectrum Disorder: Under investigation for possible therapeutic benefits .
Synthesis and Prodrug Design Innovations

Rationale for Prodrug Development of R-Baclofen

Limitations of Racemic Baclofen in Therapeutic Applications

Racemic baclofen (a 1:1 mixture of R- and S-enantiomers) suffers from significant pharmacokinetic drawbacks that limit its clinical utility. Its absorption occurs predominantly in the proximal small intestine via the low-capacity L-amino acid transporter (LAT), resulting in a narrow absorption window and dose-dependent bioavailability (typically <35%). This restricted absorption profile prevents the development of sustained-release formulations and necessitates frequent dosing (3–4 times daily). Crucially, the S-isomer contributes disproportionately to central nervous system side effects (e.g., sedation) without providing therapeutic benefits for spasticity, as only the R-enantiomer (R-baclofen) exhibits agonist activity at GABAB receptors [1] [3].

Table 1: Pharmacokinetic Limitations of Racemic Baclofen

ParameterRacemic BaclofenTherapeutic Consequence
Bioavailability<35%High dose requirements
Absorption SiteProximal small intestineNarrow absorption window
Plasma Half-life3–4 hoursFrequent dosing (TID/QID)
Absorption MechanismLow-capacity LATDose-dependent variability
Colonic AbsorptionNegligibleNo sustained-release option

Structural Modifications for Enhanced Bioavailability

Arbaclofen placarbil (XP19986) is designed as a transporter-targeted prodrug to overcome these limitations. The carboxylic acid group of R-baclofen is derivatized to form an acyloxyalkyl carbamate promoiety: [(R)-4-chloro-β-[[[[2-methyl-1-(S)-(2-methyl-1-oxopropoxy)propoxy]carbonyl]-amino]methyl]-benzenepropanoic acid]. This modification creates a monoanionic molecule at physiological pH that serves as a high-affinity substrate for monocarboxylate transporter type 1 (MCT-1), a high-capacity transporter expressed throughout the gastrointestinal tract, including the colon [1] [10]. The structural redesign achieves two critical objectives: (1) enhanced lipophilicity (logP increased from -1.5 for R-baclofen to 2.1 for the prodrug) facilitating membrane permeability; and (2) targeted enzymatic activation primarily by human carboxylesterase-2 (hCE-2) in tissues, minimizing systemic prodrug exposure [1] [3].

Table 2: Structural and Physicochemical Comparison

PropertyR-BaclofenArbaclofen Placarbil
Molecular Weight213.7 g/mol399.9 g/mol
SolubilityWater-solubleSoluble in DMSO, not water
Ionization StateZwitterionicMonoanionic
Transporter TargetLAT (low-capacity)MCT-1 (high-capacity)
logP-1.52.1

Chemical Synthesis Pathways of Arbaclofen Placarbil

Ester Linkage Formation and Functional Group Protection

The synthesis employs a multi-step protection strategy beginning with enzymatic kinetic resolution to secure stereochemical purity. Key steps include:

  • Enzymatic Resolution: Candida antarctica lipase A catalyzes the formation of isopropyl-(methylthiocarbonyloxy)methyl-2-methylpropionate, yielding the (S)-enantiomer intermediate with >95% enantiomeric excess [2].
  • Activation and Coupling: The resolved intermediate undergoes reaction with sulfuryl chloride and N-hydroxysuccinimide to form (S)-1-(2,5-dioxoazolidinyloxycarbonyloxy)-2-methylpropyl 2-methylpropanate. This activated species reacts with R-baclofen under mild basic conditions (pH 8.0–9.0), where the amino group performs nucleophilic attack on the carbonyl center, forming the carbamate linkage [2] [8].
  • Protection-Deprotection Strategy: The primary amine of R-baclofen is protected during carbamate formation to prevent side reactions. The acyloxyalkyl carbamate group serves dual roles: as a protecting group during synthesis and as a promoiety susceptible to enzymatic cleavage in vivo [2].

Enzymatic and Non-Enzymatic Conversion Mechanisms

The prodrug activation follows a defined cascade mechanism:

  • Enzymatic Initiation: Human carboxylesterase-2 (hCE-2), highly expressed in intestinal cells, liver, and kidney, catalyzes the hydrolysis of the ester bond within the acyloxyalkyl carbamate structure [1] [3].
  • Spontaneous Decarboxylation: This initial hydrolysis triggers spontaneous decarboxylation, releasing CO2 and generating an unstable hemiaminal intermediate [2].
  • Drug Release: The hemiaminal rapidly decomposes to yield R-baclofen alongside byproducts (isobutyric acid and isobutyraldehyde). In vitro studies confirm complete conversion within 60 minutes in human liver S9 fractions, with no significant metabolism by cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP2E1, or CYP3A4) [1] [3].

Table 3: Conversion Kinetics of Arbaclofen Placarbil to R-Baclofen

Tissue PreparationConversion Rate (% to R-baclofen/hr)Primary Enzyme Involved
Human Liver S9 Fraction>98%hCE-2
Human Intestinal Homogenate85–92%hCE-2
Human Plasma<5%Non-enzymatic hydrolysis
Rat Plasma95%Non-specific esterases

Comparative Pharmacokinetic Profiling of Prodrug vs. Active Metabolite

The prodrug design fundamentally alters absorption and distribution kinetics relative to R-baclofen:

  • Absorption: Arbaclofen placarbil demonstrates 5-fold higher colonic absorption than R-baclofen in rats and 12-fold higher in monkeys. This enables sustained-release formulations with near-complete bioavailability (68% in dogs) compared to <35% for immediate-release R-baclofen [3] [5].
  • Plasma Profile: Following oral administration of arbaclofen placarbil (20 mg), peak plasma concentrations (Cmax) of R-baclofen occur at 5.05 hours under fed conditions, contrasting with 1.9 hours for racemic baclofen. The plasma concentration-time curve (AUC) shows dose-proportional increases for R-baclofen with minimal intact prodrug detection (<2% of total AUC) [5] [7].
  • Tissue Distribution: Rapid conversion occurs in intestinal tissues, liver, and kidney, limiting systemic prodrug exposure. Sustained-release formulations maintain plasma R-baclofen levels within the therapeutic window (50–200 ng/mL) for 12 hours, reducing peak-trough fluctuations by 60% compared to immediate-release baclofen [3] [10].

Table 4: Pharmacokinetic Parameters in Preclinical Models

ParameterR-Baclofen (IR)Arbaclofen Placarbil (SR)Fold-Change
Tmax (h)1.95.052.7× increase
Colonic Absorption1× (reference)5× (rat), 12× (monkey)5–12× increase
Bioavailability<35%68% (dog)≈2× increase
Dose ProportionalityNon-linearLinear (10–60 mg)Significant improvement

The extended absorption profile translates directly to efficacy: in spinal cord injury patients, twice-daily arbaclofen placarbil (20–30 mg) maintained significant reduction in Ashworth scale scores (0.60–0.88 points vs placebo, P<0.01) at 12 hours post-dose, confirming sustained pharmacological activity throughout the dosing interval [5].

Properties

CAS Number

847353-30-4

Product Name

Arbaclofen placarbil

IUPAC Name

(3R)-3-(4-chlorophenyl)-4-[[(1S)-2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid

Molecular Formula

C19H26ClNO6

Molecular Weight

399.9 g/mol

InChI

InChI=1S/C19H26ClNO6/c1-11(2)17(24)26-18(12(3)4)27-19(25)21-10-14(9-16(22)23)13-5-7-15(20)8-6-13/h5-8,11-12,14,18H,9-10H2,1-4H3,(H,21,25)(H,22,23)/t14-,18-/m0/s1

InChI Key

JXTAALBWJQJLGN-KSSFIOAISA-N

SMILES

CC(C)C(OC(=O)C(C)C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-chloro-beta-((((2-methyl-1-(2-methyl-1-oxopropoxy)propoxy)carbonyl)amino)methyl)benzenepropanoic acid
arbaclofen placarbil
XP19986

Canonical SMILES

CC(C)C(OC(=O)C(C)C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl

Isomeric SMILES

CC(C)[C@@H](OC(=O)C(C)C)OC(=O)NC[C@H](CC(=O)O)C1=CC=C(C=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.